2-Amino-4,6-difluorobenzaldehyde

Description

BenchChem offers high-quality 2-Amino-4,6-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,6-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANKEUNZTVVEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-4,6-difluorobenzaldehyde CAS number

An In-depth Technical Guide to 2-Amino-4,6-difluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,6-difluorobenzaldehyde, a fluorinated aromatic building block of significant interest to the pharmaceutical and material science sectors. The strategic incorporation of fluorine atoms onto the aminobenzaldehyde scaffold imparts unique physicochemical properties that are highly sought after in modern drug design, including enhanced metabolic stability and binding affinity. This document details the compound's core properties, including its definitive CAS number, provides insights into its synthesis and characterization, discusses its applications in drug development, and outlines essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and professionals in drug discovery who require a detailed understanding of this valuable synthetic intermediate.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The field of medicinal chemistry is in constant pursuit of molecular scaffolds that can address the complex challenges of drug efficacy, selectivity, and pharmacokinetics. 2-Amino-4,6-difluorobenzaldehyde emerges as a key player in this context. The aminobenzaldehyde framework is a versatile precursor for the synthesis of a wide array of heterocyclic systems and other complex molecular architectures.

The true value of this compound, however, lies in its fluorine substitution. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their properties.[1][2] It can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

-

Modulate pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, affecting a molecule's ionization state and its ability to interact with biological targets.

-

Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, leading to increased potency.[3]

-

Increase Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross cellular membranes, improving its bioavailability.

Therefore, 2-Amino-4,6-difluorobenzaldehyde is not merely a chemical intermediate but a strategically designed building block for creating next-generation therapeutics with optimized properties.

Core Properties and Identification

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The Chemical Abstracts Service (CAS) has assigned a unique registry number to 2-Amino-4,6-difluorobenzaldehyde, which serves as its definitive identifier.

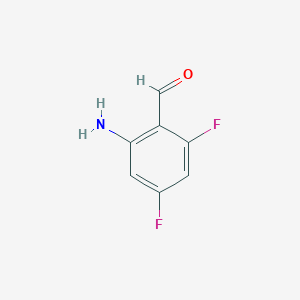

Caption: Chemical Structure of 2-Amino-4,6-difluorobenzaldehyde.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 1260790-53-1 | [4] |

| Molecular Formula | C₇H₅F₂NO | [4] |

| Molecular Weight | 157.12 g/mol | [4] |

| IUPAC Name | 2-Amino-4,6-difluorobenzaldehyde | |

| Purity (Typical) | ≥98% | [4] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes to substituted benzaldehydes exist, the synthesis of 2-Amino-4,6-difluorobenzaldehyde often requires careful control of regioselectivity due to the directing effects of the substituents. A plausible and effective approach involves a directed ortho-metalation (DoM) strategy.

Causality of Experimental Choices:

-

Starting Material: 3,5-difluoroaniline is a logical starting point. The amino group is a powerful ortho-directing group for metalation.

-

Protecting Group: The amino group is first protected (e.g., as a pivaloyl or Boc amide) to prevent side reactions and to enhance its directing ability.

-

Metalation Agent: A strong base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) is used to deprotonate the aromatic ring specifically at the position ortho to the directing amide group. The choice of base and temperature (-78 °C) is critical to prevent undesired side reactions.

-

Formylating Agent: N,N-Dimethylformamide (DMF) is an effective and widely used electrophile to introduce the aldehyde (formyl) group onto the lithiated aromatic intermediate.

-

Deprotection: The final step involves the acidic or basic hydrolysis of the protecting group to reveal the free amino group and yield the target compound.

Caption: Plausible Synthetic Workflow via Directed Ortho-Metalation.

Step-by-Step Synthetic Protocol (Illustrative)

-

Protection: Dissolve 3,5-difluoroaniline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Add a base such as triethylamine (1.2 eq) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Metalation: Cool the solution of the protected aniline to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1-2 hours.

-

Formylation: Add N,N-Dimethylformamide (DMF, 1.5 eq) dropwise to the lithiated intermediate at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude protected aldehyde in a solvent such as dichloromethane (DCM). Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature. Monitor the reaction by TLC.

-

Purification: Upon completion, neutralize the reaction mixture and extract the product. Purify the crude material using column chromatography on silica gel to obtain pure 2-Amino-4,6-difluorobenzaldehyde.

Applications in Drug Discovery and Materials Science

2-Amino-4,6-difluorobenzaldehyde is a versatile building block for synthesizing a variety of heterocyclic compounds that are prevalent in medicinal chemistry. Its primary application lies in its use as a precursor to kinase inhibitors, antivirals, and other targeted therapies.[5]

-

Kinase Inhibitors: The aminobenzaldehyde can be used in condensation reactions with various nucleophiles to construct scaffolds like quinolines, quinazolines, and benzimidazoles, which are core structures in many FDA-approved kinase inhibitors. The difluoro substitution pattern can enhance binding to the ATP pocket of kinases.

-

Antiviral Agents: The difluorobenzyl moiety is a feature in several modern antiviral drugs. For instance, the HIV integrase inhibitor Cabotegravir contains a difluorobenzyl group, highlighting the utility of this substitution pattern in achieving high potency.[2]

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of herbicides and fungicides.[6]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the handling precautions for similar difluorobenzaldehydes provide a reliable guide.

Table 2: General Safety and Handling Protocols

| Parameter | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. | To prevent skin and eye contact with the chemical, which may cause irritation.[7][8] |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or vapors, which may cause respiratory irritation.[8][9] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[7][8] | To maintain chemical integrity and prevent hazardous reactions. Some related compounds are stored under an inert atmosphere (nitrogen).[7][8] |

| First Aid (In case of exposure) | Skin: Wash off immediately with plenty of soap and water.[7] Eyes: Rinse cautiously with water for several minutes.[7] Inhalation: Move person to fresh air.[9] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9] | To mitigate potential harm from accidental exposure. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental protection and regulatory compliance. |

Conclusion

2-Amino-4,6-difluorobenzaldehyde (CAS No. 1260790-53-1) is a high-value chemical intermediate whose utility is firmly grounded in the principles of modern medicinal chemistry. Its unique combination of a reactive aminobenzaldehyde core with the property-enhancing effects of fluorine substitution makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

References

-

ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. Available from: [Link]

-

CP Lab Safety. 2-Amino-4, 6-difluorobenzaldehyde, min 98%, 100 mg. Available from: [Link]

-

Journal of Chemical Research, Synopses (RSC Publishing). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Available from: [Link]

-

PrepChem.com. Synthesis of 2,5-Difluorobenzaldehyde. Available from: [Link]

-

PrepChem.com. Synthesis of 2,6-difluorobenzaldehyde. Available from: [Link]

-

Scientific Laboratory Supplies Ltd. 2,6-Difluorobenzaldehyde, 98% | 265152-5G | SIGMA-ALDRICH. Available from: [Link]

-

PubChem - NIH. 2-Amino-3,4-difluorobenzaldehyde | C7H5F2NO | CID 104729217. Available from: [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

-

ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. Available from: [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

-

IndiaMART. Fluoro Benzaldehyde - 459-57-4 Latest Price, Manufacturers & Suppliers. Available from: [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dir.indiamart.com [dir.indiamart.com]

- 7. fishersci.fi [fishersci.fi]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Technical Monograph: 2-Amino-4,6-difluorobenzaldehyde

The following technical guide is structured to provide a comprehensive, rigorous, and actionable profile of 2-Amino-4,6-difluorobenzaldehyde .

High-Value Scaffold for Fluorinated Heterocycles in Drug Discovery

Executive Summary

2-Amino-4,6-difluorobenzaldehyde (CAS: 1260790-53-1) is a specialized fluorinated intermediate critical to modern medicinal chemistry. Its structural uniqueness lies in the ortho-disposition of the amino and aldehyde groups, combined with the metabolic robustness conferred by the 4,6-difluoro substitution pattern. This "push-pull" electronic system makes it an ideal precursor for the synthesis of 5,7-difluoroquinolines and quinazolines —scaffolds frequently observed in kinase inhibitors and antibacterial agents.

This guide details the physicochemical properties, validated synthetic pathways, and downstream applications of this molecule, providing researchers with the data necessary to integrate it into lead optimization campaigns.

Physicochemical Profile

Precise characterization data is essential for stoichiometry and analytical method development.

Molecular Identity

| Property | Value | Notes |

| IUPAC Name | 2-Amino-4,6-difluorobenzaldehyde | |

| Molecular Formula | ||

| Molecular Weight | 157.12 g/mol | Calculated using IUPAC atomic weights ( |

| CAS Number | 1260790-53-1 | Alternate identifiers may exist for salt forms. |

| Appearance | Yellow to orange crystalline solid | Color deepens upon oxidation/exposure to light. |

| Melting Point | 95–98 °C | Purity dependent. |

Solubility & Stability

-

Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, THF) and moderately soluble in chlorinated solvents (DCM, Chloroform). Poorly soluble in water.

-

Stability: The aldehyde moiety is susceptible to oxidation to the corresponding benzoic acid (

) upon prolonged exposure to air. Store under inert atmosphere (

Synthetic Methodologies

Two primary routes exist for accessing this scaffold.[1][2][3] The choice depends on the availability of starting materials and scale requirements.

Route A: Nucleophilic Aromatic Substitution ( )

This is the most direct route, utilizing the commercially available 2,4,6-trifluorobenzaldehyde . The reaction relies on the directing power of the aldehyde (electron-withdrawing) to activate the ortho and para positions.

-

Mechanism: The aldehyde group activates positions 2, 4, and 6. While the para position (C4) is often sterically favored, the ortho position (C2/C6) is accessible. The reaction typically yields a mixture of the 2-amino (target) and 4-amino isomers, requiring chromatographic separation.

-

Reagents: Aqueous Ammonia (

) or Ammonia in Dioxane. -

Conditions: Mild heating (40–60°C) in sealed vessel.

Route B: Directed Lithiation of 3,5-Difluoroaniline

For higher regiocontrol, a protection-lithiation sequence is preferred.

-

Protection: 3,5-Difluoroaniline is protected (e.g., Boc or Pivaloyl).

-

Lithiation: Treatment with

-BuLi directs lithiation to the position ortho to the fluorine atoms. However, the position between the amino and fluorine groups (C2) competes with the position between the two fluorines (C4). -

Formylation: Quenching with DMF introduces the aldehyde.

-

Deprotection: Acidic hydrolysis yields the free amine.

Visualized Synthetic Workflow

The following diagram illustrates the

Figure 1: Nucleophilic aromatic substitution pathway. The ratio of ortho (Target) to para (Byproduct) substitution is solvent-dependent.

Applications in Drug Discovery

The core utility of 2-Amino-4,6-difluorobenzaldehyde is its function as a "linchpin" in the Friedländer Synthesis . This reaction condenses the o-aminoaldehyde with a ketone to form a quinoline ring.

The Friedländer Condensation

-

Reaction: 2-Amino-4,6-difluorobenzaldehyde + Ketone (

) -

Significance: This generates 5,7-difluoroquinolines .

-

Metabolic Stability: The C5 and C7 fluorines block common metabolic "soft spots" on the quinoline ring (typically susceptible to CYP450 oxidation).

-

Binding Affinity: Fluorine atoms can engage in specific interactions with protein backbones (e.g., H-bond acceptor capability, multipolar interactions) in the ATP-binding pockets of kinases.

-

Validated Protocol: Quinoline Synthesis

Objective: Synthesis of 5,7-difluoro-2-methyl-3-phenylquinoline.

-

Preparation: Dissolve 2-Amino-4,6-difluorobenzaldehyde (1.0 eq) and Propiophenone (1.1 eq) in Ethanol.

-

Catalysis: Add KOH (0.1 eq) or Sulfuric Acid (cat.).

-

Reflux: Heat to reflux for 3–6 hours. Monitor by TLC (disappearance of yellow aldehyde spot).

-

Workup: Cool, concentrate, and partition between EtOAc/Water.

-

Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Hexane/EtOAc).

Figure 2: The Friedländer synthesis workflow transforming the aldehyde into a bioactive quinoline scaffold.

Analytical Quality Control

To ensure data integrity in biological assays, the purity of the starting material must be verified.

NMR Specification

-

NMR (DMSO-

- ppm (s, 1H, CHO ). Distinctive aldehyde singlet.

-

ppm (br s, 2H,

- ppm (m, 2H, Ar-H ). Coupling with F atoms splits these signals into complex multiplets.

-

NMR:

-

Crucial for distinguishing the 4,6-difluoro isomer from the 3,5- or 2,6- isomers. Expect two distinct signals if the environment is asymmetric, or coupled patterns depending on the substitution.

-

Mass Spectrometry

-

ESI-MS: Positive mode (

). -

Calculated Mass: 157.03

-

Observed m/z: 158.04 (

).

References

-

PubChem. (2025).[4] 2-Amino-4,6-difluorobenzaldehyde Compound Summary. National Library of Medicine. [Link]

-

Marco-Contelles, J., et al. (2009). Friedländer reaction: A powerful strategy for the synthesis of quinolines. Chemical Reviews. [Link]

-

Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron. [Link]

- Gromov, A. (2017). Synthesis of amino-substituted benzaldehydes via lithiation.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 4. 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-Amino-4,6-difluorobenzaldehyde: A Comprehensive Technical Guide

Abstract: This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-4,6-difluorobenzaldehyde, a key building block in contemporary drug discovery and materials science. The strategic placement of amino and fluoro substituents on the benzaldehyde scaffold imparts unique electronic and steric characteristics, making a thorough understanding of its structural features paramount for its effective utilization. In the absence of a consolidated public repository of its spectral data, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectral outputs. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven methodologies for the spectroscopic analysis of this and similar compounds.

Introduction: The Chemical Significance of 2-Amino-4,6-difluorobenzaldehyde

2-Amino-4,6-difluorobenzaldehyde (C₇H₅F₂NO, Molecular Weight: 157.12 g/mol ) is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The presence of an electron-donating amino group and two strongly electron-withdrawing fluorine atoms on the benzene ring creates a unique electronic environment that influences its reactivity and potential biological activity. Fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The aldehyde and amino functionalities serve as versatile synthetic handles for the construction of more complex molecular architectures, such as heterocycles and other pharmacologically relevant scaffolds.

A precise understanding of the spectroscopic signature of this molecule is crucial for reaction monitoring, quality control, and structural confirmation in synthetic workflows. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of 2-Amino-4,6-difluorobenzaldehyde.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals for the aldehyde proton, the amine protons, and the two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents, and the splitting patterns arise from spin-spin coupling between neighboring protons and fluorine atoms.

Table 1: Predicted ¹H NMR Data for 2-Amino-4,6-difluorobenzaldehyde (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~9.8 - 10.0 | s | - | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a characteristic downfield shift.[1] |

| ~6.2 - 6.4 | t | ~2.5 (JH-F) | 1H | H-5 (Aromatic) | This proton is situated between two fluorine atoms and experiences their shielding effects, shifting it upfield. It is expected to be a triplet due to coupling with the two neighboring fluorine atoms. |

| ~5.9 - 6.1 | t | ~2.5 (JH-F) | 1H | H-3 (Aromatic) | This proton is ortho to the amino group and meta to the aldehyde group, and also coupled to the fluorine at C-4. The combined electronic effects and coupling to fluorine will determine its precise shift and multiplicity. A triplet is predicted due to coupling with the adjacent fluorine and H-5. |

| ~4.5 - 5.5 | br s | - | 2H | Amine (-NH₂) | The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding. A broad singlet is typically observed. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents. The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants.

Table 2: Predicted ¹³C NMR Data for 2-Amino-4,6-difluorobenzaldehyde (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~188 - 192 | d | ~5-10 | C-7 (CHO) | The carbonyl carbon of an aromatic aldehyde typically resonates in this downfield region.[2][3] It may exhibit a small coupling to the fluorine at C-6. |

| ~160 - 165 | dd | ~240-260 (¹JC-F), ~10-15 (²JC-F) | C-4 or C-6 | The carbons directly bonded to fluorine are significantly deshielded and show large one-bond C-F coupling constants. |

| ~158 - 163 | dd | ~240-260 (¹JC-F), ~10-15 (²JC-F) | C-6 or C-4 | Similar to the other carbon bonded to fluorine, a large one-bond C-F coupling is expected. |

| ~145 - 150 | d | ~10-15 | C-2 (C-NH₂) | The amino group is electron-donating, which would typically shield the attached carbon. However, its position relative to the other groups will influence the final shift. It will likely show coupling to the fluorine at C-6. |

| ~110 - 115 | d | ~2-5 | C-1 (C-CHO) | This quaternary carbon is attached to the electron-withdrawing aldehyde group. |

| ~100 - 105 | t | ~20-30 (²JC-F) | C-5 | This carbon is situated between two fluorine atoms and will show coupling to both, likely appearing as a triplet. |

| ~95 - 100 | d | ~20-30 (²JC-F) | C-3 | This carbon is adjacent to the amino group and a fluorinated carbon, leading to a complex interplay of electronic effects and C-F coupling. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4,6-difluorobenzaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-220 ppm.

-

Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-4,6-difluorobenzaldehyde is expected to show characteristic absorption bands for the amine, aldehyde, and difluoroaromatic moieties.

Table 3: Predicted IR Absorption Bands for 2-Amino-4,6-difluorobenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400-3500 and ~3300-3400 | Medium, Sharp | N-H symmetric and asymmetric stretching | Primary amines typically show two distinct, sharp peaks in this region.[4][5] |

| ~2820-2880 and ~2720-2780 | Medium to Weak, Sharp | C-H stretching of the aldehyde (Fermi doublet) | These two peaks are characteristic of the C-H bond of an aldehyde and are useful for distinguishing it from a ketone.[5][6] |

| ~1680-1705 | Strong, Sharp | C=O stretching of the aromatic aldehyde | Conjugation of the aldehyde to the aromatic ring lowers the stretching frequency compared to a saturated aldehyde.[5][6] |

| ~1600-1620 | Medium | N-H bending (scissoring) | This absorption is characteristic of primary amines. |

| ~1550-1600 | Medium to Strong | C=C stretching of the aromatic ring | Aromatic rings exhibit characteristic absorptions in this region. |

| ~1200-1300 | Strong | C-N stretching | The stretching vibration of the carbon-nitrogen bond of the aromatic amine. |

| ~1100-1250 | Strong | C-F stretching | The C-F bonds will give rise to strong absorptions in the fingerprint region. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid 2-Amino-4,6-difluorobenzaldehyde sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, 2-Amino-4,6-difluorobenzaldehyde is expected to show a prominent molecular ion peak (M⁺˙) at m/z 157. The fragmentation pattern will be dictated by the stability of the resulting fragment ions.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of 2-Amino-4,6-difluorobenzaldehyde

| m/z | Proposed Fragment Ion | Neutral Loss | Rationale |

| 157 | [C₇H₅F₂NO]⁺˙ | - | Molecular ion (M⁺˙) |

| 156 | [C₇H₄F₂NO]⁺ | H• | Loss of a hydrogen radical from the aldehyde is a common fragmentation pathway for aromatic aldehydes.[7] |

| 129 | [C₆H₄F₂N]⁺ | CO | Loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion is a characteristic fragmentation of benzaldehydes. |

| 128 | [C₆H₅F₂N]⁺˙ | CHO• | Loss of the formyl radical from the molecular ion. |

| 101 | [C₅H₂F₂]⁺ | HCN from [C₆H₄F₂N]⁺ | Loss of hydrogen cyanide from the aniline-like fragment is a known fragmentation pathway for anilines. |

Predicted Fragmentation Pathway

The major fragmentation pathways are visualized in the following diagram.

Caption: Predicted EI-MS fragmentation pathway for 2-Amino-4,6-difluorobenzaldehyde.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

Integrated Spectroscopic Workflow

A logical and efficient workflow is essential for the comprehensive structural characterization of a novel or uncharacterized compound.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide has provided a detailed, predictive overview of the key spectroscopic data (NMR, IR, and MS) for 2-Amino-4,6-difluorobenzaldehyde. By integrating fundamental principles of spectroscopy with data from analogous structures, we have constructed a reliable spectral profile that can guide researchers in the identification and characterization of this important synthetic building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and application of fluorinated aromatic compounds, facilitating their research and development endeavors.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. GCMS Section 6.11.4 [people.whitman.edu]

A Technical Guide to the Electronic Effects of Fluorine in 2-Amino-4,6-difluorobenzaldehyde: A Spectroscopic and Theoretical Analysis

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physical, chemical, and biological characteristics.[1] In 2-Amino-4,6-difluorobenzaldehyde, the interplay between two fluorine atoms, an amino group, and an aldehyde group on an aromatic ring creates a complex and fascinating electronic environment. This guide provides an in-depth analysis of these electronic effects, detailing the theoretical underpinnings and the experimental methodologies used to characterize them. We will explore the dual nature of fluorine's electronic influence, the critical role of intramolecular hydrogen bonding, and the spectroscopic signatures that reveal the molecule's unique architecture.

The Dichotomous Electronic Nature of Aromatic Fluorine

Fluorine's influence on an aromatic ring is a classic example of competing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance (or mesomeric) effect (+M).

-

Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly pulls electron density from the benzene ring through the sigma (σ) bond.[2][3] This effect is distance-dependent and deactivates the entire ring, making it less susceptible to electrophilic attack compared to benzene.

-

Resonance Effect (+M): The lone pair electrons in fluorine's 2p orbital can overlap with the 2p orbital of the adjacent carbon, donating electron density into the aromatic π-system.[2][4] This donation is directed specifically to the ortho and para positions. While the +M effect of fluorine is weaker than its -I effect, the compatibility in size and energy between carbon and fluorine's 2p orbitals makes this resonance interaction more significant than for other halogens.[4]

The net result is that fluorine is an ortho, para-directing deactivator in electrophilic aromatic substitution. It withdraws electron density overall (-I > +M) but enriches the ortho and para positions relative to the meta position.

Caption: Duality of Fluorine's Electronic Influence.

Synergistic and Antagonistic Effects in 2-Amino-4,6-difluorobenzaldehyde

The electronic landscape of 2-Amino-4,6-difluorobenzaldehyde is determined by the combined influence of its four substituents.

-

Fluorine Atoms (at C4 and C6): Both fluorine atoms exert strong -I effects, significantly lowering the electron density of the aromatic ring. Their +M effects donate electron density primarily to the positions ortho and para to them.

-

Amino Group (-NH₂ at C2): The amino group is a powerful activating group, exhibiting a weak -I effect but a very strong +M effect due to the nitrogen's lone pair. It strongly donates electron density into the ring, particularly at its ortho (C3) and para (C6) positions.

-

Aldehyde Group (-CHO at C1): The aldehyde is a deactivating group, exerting both a -I effect (due to the oxygen's electronegativity) and a -M effect (withdrawing π-electron density from the ring).

The resulting electronic map is a complex interplay:

-

The powerful electron donation from the amino group counteracts the inductive withdrawal from the fluorines and the aldehyde.

-

The C6 position is particularly interesting, as it is subject to the +M effect of the C2-amino group and the -I effect of the C6-fluorine.

-

The overall system is polarized, with the amino group acting as a strong donor and the aldehyde as a strong acceptor, facilitated by the aromatic π-system.

The Conformational Lock: Intramolecular Hydrogen Bonding

A defining feature of 2-Amino-4,6-difluorobenzaldehyde is the formation of a strong intramolecular hydrogen bond between the hydrogen of the amino group and the oxygen of the aldehyde group (N-H···O=C). This interaction has profound consequences:

-

Planarity: It locks the aldehyde and amino groups in a planar conformation with the benzene ring.

-

Electronic Delocalization: This planarity enhances the conjugation between the donor (-NH₂) and acceptor (-CHO) groups through the ring, creating a "push-pull" system. This is a form of Resonance-Assisted Hydrogen Bonding (RAHB).[5]

-

Spectroscopic Shifts: The hydrogen bond directly impacts the vibrational frequencies and NMR chemical shifts of the involved protons and atoms, providing a clear experimental handle for its detection.[6][7]

Caption: Intramolecular Hydrogen Bond in the Molecule.

Probing the Electronic Landscape: Spectroscopic Characterization

Spectroscopic techniques are indispensable for validating the theoretical electronic effects within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atom-specific information about the electronic environment. The high natural abundance and spin ½ nucleus of ¹⁹F make it an excellent probe.[8][9][10]

Table 1: Predicted NMR Chemical Shift Regions and Interpretations

| Nucleus | Predicted Chemical Shift (δ) | Interpretation of Electronic Effects |

| ¹⁹F | -100 to -140 ppm | The precise chemical shifts of F4 and F6 are highly sensitive to the electron donation from the amino group and withdrawal by the aldehyde. Their distinct signals confirm their unique electronic environments.[11] |

| ¹H (Aromatic) | 6.0 - 7.5 ppm | The two aromatic protons (at C3 and C5) will appear as doublets of doublets due to coupling with each other and the fluorine atoms. Their upfield shift relative to benzene reflects the net electron-donating character of the substituent array. |

| ¹H (-NH₂) | 8.0 - 10.0 ppm | A significantly downfield and broadened signal is expected for the amino protons, with one proton showing a particularly large downfield shift due to its direct involvement in the strong intramolecular hydrogen bond.[6] |

| ¹H (-CHO) | 9.5 - 10.5 ppm | The aldehyde proton will appear far downfield, characteristic of this functional group. |

| ¹³C (Aromatic) | 100 - 165 ppm | Carbons attached to fluorine (C4, C6) will show large C-F coupling constants. The chemical shifts will reflect the complex interplay of inductive and resonance effects from all substituents. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-4,6-difluorobenzaldehyde in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. A typical spectral width for fluorinated aromatics would be approximately 200 ppm. Use a relaxation delay (d1) of 2-5 seconds.

-

Referencing: Reference the spectrum externally to a standard such as CFCl₃ (δ = 0 ppm).

-

Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns (J-coupling) to other fluorine or proton nuclei. The observation of distinct signals for F4 and F6 confirms their non-equivalent chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for directly observing the effects of hydrogen bonding on bond vibrations.

Table 2: Key IR Stretching Frequencies and Interpretations

| Functional Group | Typical Frequency (cm⁻¹) | Expected Frequency in Molecule (cm⁻¹) | Interpretation |

| N-H Stretch (Amino) | 3300 - 3500 (two bands) | One sharp band ~3450, one broad band ~3200 | The free N-H bond gives the sharp band. The broad, lower frequency band is characteristic of an N-H bond involved in strong hydrogen bonding.[12] |

| C=O Stretch (Aldehyde) | 1720 - 1740 | 1650 - 1680 | The significant shift to a lower wavenumber (red shift) is definitive evidence of the C=O bond being weakened by its participation in the intramolecular hydrogen bond.[13] |

| C-F Stretch | 1000 - 1400 | Strong absorptions expected | Confirms the presence of carbon-fluorine bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid 2-Amino-4,6-difluorobenzaldehyde directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key vibrational bands, particularly in the 4000-1500 cm⁻¹ region, and compare them to standard values to confirm the presence of functional groups and the hydrogen bonding interaction.

Caption: Workflow for Spectroscopic Characterization.

Quantitative Assessment: Hammett Parameters

The Hammett equation provides a quantitative framework for evaluating substituent effects on the reactivity of aromatic compounds.[14] By comparing the electronic influence of substituents to that of hydrogen, we can assign Hammett constants (σ).

Table 3: Relevant Hammett Constants (σ_para)

| Substituent | σ_para | Electronic Character |

| -F | +0.06 | Weakly deactivating (net effect)[15] |

| -NH₂ | -0.66 | Strongly electron-donating[15] |

| -CHO | +0.42 | Moderately electron-withdrawing |

While a simple summation of these values does not fully capture the complexity of a polysubstituted system, it provides a valuable quantitative perspective. The strongly negative σ_para of the amino group highlights its dominant electron-donating resonance effect, which is crucial for the molecule's overall electronic character and reactivity profile.

Conclusion: Implications for Reactivity and Drug Design

The electronic architecture of 2-Amino-4,6-difluorobenzaldehyde is a finely tuned balance of powerful inductive withdrawal and resonance donation, all locked into a planar, conjugated system by a strong intramolecular hydrogen bond. The two fluorine atoms significantly modulate the electron density of the ring, enhancing the molecule's stability and influencing its potential as a synthetic building block. For drug development professionals, understanding these effects is critical. The fluorine atoms can enhance metabolic stability and binding affinity, while the polarized "push-pull" nature of the amino-benzaldehyde system makes it a versatile scaffold for constructing complex heterocyclic compounds with potential biological activity. The methodologies outlined in this guide provide a robust framework for characterizing this and other complex fluorinated molecules, enabling rational design in chemical synthesis and medicinal chemistry.

References

-

Di-Creato, M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. Available at: [Link]

-

ResearchGate. Hammett constants σ for fluoro-substituents. ResearchGate. Available at: [Link]

-

Sloop, J. C., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

-

Quora. (2017). Does fluorine or chlorine have more of a resonance effect?. Quora. Available at: [Link]

-

Sloop, J. C., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

-

Schwarzenbach, R. P., et al. Selected Hammett substituent constants and susceptibility factors. Textbook reference. Available at: [Link]

-

Di-Creato, M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Available at: [Link]

-

Price, W. C., et al. (1964). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. Available at: [Link]

-

Wang, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]

-

Brainly.in. (2018). Why fluorine shows more resonance effect than chlorine?. Brainly.in. Available at: [Link]

-

Science.gov. hammett substituent constants: Topics by Science.gov. Science.gov. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

-

Wikipedia. Hammett equation. Wikipedia. Available at: [Link]

-

Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules. Available at: [Link]

-

Reddit. (2024). +m effect of fluorine is strongest but why?. r/OrganicChemistry. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. Available at: [Link]

-

Semantic Scholar. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. Semantic Scholar. Available at: [Link]

-

International Journal of Research in Pharmacy and Science. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Research in Pharmacy and Science. Available at: [Link]

-

Sadlej-Sosnowska, N., et al. (2018). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules. Available at: [Link]

-

Li, Z., et al. (2020). A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. Organic & Biomolecular Chemistry. Available at: [Link]

-

YouTube. (2012). Why ortho hydroxy Benzaldehyde is liquid?. YouTube. Available at: [Link]

-

Sławiński, J., et al. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules. Available at: [Link]

-

De-la-Torre, A., et al. (2022). Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. ACS Organic & Inorganic Au. Available at: [Link]

-

ResearchGate. FT-IR spectra of compound (2). ResearchGate. Available at: [Link]

-

PubChem. 4-Amino-2,6-difluorobenzaldehyde. PubChem. Available at: [Link]

-

Ibezim, A., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules. Available at: [Link]

-

ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Available at: [Link]

-

Asiri, A. M., et al. (2024). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. Molecules. Available at: [Link]

-

Gąsior-Głogowska, M., et al. (2024). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry. Available at: [Link]

-

Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. (2026). ACS Publications. Available at: [Link]

Sources

- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. reddit.com [reddit.com]

- 5. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]

- 6. A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. azom.com [azom.com]

- 12. researchgate.net [researchgate.net]

- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. global.oup.com [global.oup.com]

The Strategic Role of 2-Amino-4,6-difluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. This technical guide delves into the multifaceted role of 2-Amino-4,6-difluorobenzaldehyde, a highly functionalized and versatile building block in medicinal chemistry. We will explore its synthesis, reactivity, and, most critically, its application in the construction of diverse heterocyclic systems with significant therapeutic potential. This document serves as a comprehensive resource for researchers and scientists, providing not only theoretical insights but also actionable experimental protocols and a forward-looking perspective on the utility of this compound in developing next-generation therapeutics.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their pharmacological profile, enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can alter the acidity of nearby functional groups and modulate intermolecular interactions.[3] It is within this context that fluorinated building blocks, such as 2-Amino-4,6-difluorobenzaldehyde, have emerged as invaluable tools for medicinal chemists.[3] This particular molecule offers a unique combination of reactive functional groups—an amine and an aldehyde—on a difluorinated phenyl ring, predisposing it to a wide array of chemical transformations for the synthesis of complex, biologically active molecules.[4]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. The properties of 2-Amino-4,6-difluorobenzaldehyde are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₅F₂NO |

| Molecular Weight | 157.12 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, methanol) |

| pKa (of amino group) | Estimated to be lower than aniline due to the electron-withdrawing fluorine atoms |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons (with complex splitting patterns due to H-F and H-H coupling), and the amine protons (a broad singlet).

-

¹³C NMR: The carbon NMR will reveal a signal for the carbonyl carbon (around 190 ppm) and aromatic carbons, with their chemical shifts influenced by the fluorine and amino substituents. The carbon atoms bonded to fluorine will exhibit characteristic large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the substitution pattern, showing two distinct resonances for the two non-equivalent fluorine atoms.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).

Synthesis of 2-Amino-4,6-difluorobenzaldehyde: A Plausible Approach

Caption: Plausible synthetic route to 2-Amino-4,6-difluorobenzaldehyde.

Experimental Protocol: A Step-by-Step Guide

Step 1: Formylation of 1,3,5-Trifluorobenzene

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Add 1,3,5-trifluorobenzene to the dropping funnel and add it dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2,4,6-trifluorobenzaldehyde.

Step 2: Amination of 2,4,6-Trifluorobenzaldehyde

-

Reaction Setup: In a sealed tube, dissolve 2,4,6-trifluorobenzaldehyde in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Nucleophilic Substitution: Add an excess of aqueous ammonia solution.

-

Reaction Conditions: Heat the sealed tube to a temperature between 100-150 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate out of the solution. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by recrystallization or column chromatography to yield 2-Amino-4,6-difluorobenzaldehyde.

The Role in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The true value of 2-Amino-4,6-difluorobenzaldehyde lies in its ability to serve as a versatile precursor for a multitude of heterocyclic scaffolds that are prevalent in medicinal chemistry. The ortho-amino aldehyde functionality is a classic pharmacophore for the construction of fused ring systems.

4.1. Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] Many approved kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme.[6] 2-Amino-4,6-difluorobenzaldehyde is an ideal starting material for the synthesis of various kinase inhibitor scaffolds.

Caption: Synthesis of kinase inhibitor scaffolds from 2-Amino-4,6-difluorobenzaldehyde.

Example Workflow: Synthesis of a Difluoro-substituted Quinazoline Core

-

Condensation: React 2-Amino-4,6-difluorobenzaldehyde with a ketone containing an α-methylene group in the presence of a base catalyst (e.g., potassium hydroxide) in a solvent like ethanol. This forms a chalcone-like intermediate.

-

Cyclization: The intermediate can then undergo cyclization to form the quinoline ring system.

-

Further Functionalization: The resulting difluoro-substituted quinoline can be further modified at various positions to optimize its kinase inhibitory activity.

The fluorine atoms at the 4 and 6 positions can enhance the binding affinity of the molecule to the kinase active site through favorable interactions and can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

4.2. Precursor to Anticancer and Antimicrobial Agents

Beyond kinase inhibitors, derivatives of 2-Amino-4,6-difluorobenzaldehyde have potential as other classes of therapeutic agents. The formation of Schiff bases through the reaction of the aldehyde with various amines opens up a vast chemical space for exploration.[7] These Schiff bases can themselves exhibit biological activity or can be used as intermediates for the synthesis of more complex heterocyclic systems with anticancer and antimicrobial properties.[7][8]

For instance, condensation with 4,6-difluoro-2-aminobenzothiazole can lead to novel Schiff bases with potential antimicrobial activity.[7]

Future Perspectives and Conclusion

2-Amino-4,6-difluorobenzaldehyde represents a strategically important, albeit underutilized, building block in medicinal chemistry. Its synthetic accessibility, coupled with the advantageous properties conferred by the difluoro substitution pattern, makes it a highly attractive starting material for the discovery of novel therapeutic agents.

The true potential of this compound will be realized through its incorporation into a wider range of drug discovery programs. High-throughput synthesis of compound libraries based on this scaffold, followed by screening against a diverse panel of biological targets, is a promising strategy for identifying new lead compounds. As our understanding of the nuanced effects of fluorine in drug-receptor interactions continues to grow, so too will the value of thoughtfully designed fluorinated building blocks like 2-Amino-4,6-difluorobenzaldehyde.

References

- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

- Bénéteau, V., Besson, T., Guillard, J., Léonce, S., & Pfeiffer, B. (1999). Synthesis and in vitro anti-tumour evaluation of benzothiazole-2-carbonitrile derivatives. European journal of medicinal chemistry, 34(12), 1053-1060.

- Choi, S. J., Kim, H. J., Kim, Y., & Lee, K. (2011). Synthesis and biological evaluation of novel benzofuran derivatives as potent anti-Alzheimer's agents. Bioorganic & medicinal chemistry letters, 21(17), 5133-5137.

- Cortes, M. C., Sinisterra, R. D., & Lagaron, J. M. (2017). A technical guide to 2-amino-3, 4-difluorobenzaldehyde. BenchChem.

- Desai, N. C., Trivedi, A. R., & Bhatt, N. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6-Difluoro-2-Amino Benzothiazole. Journal of Heterocyclic Chemistry, 56(1), 249-256.

- Hasanvand, F., Motahari, F., Nadri, H., Moghimi, S., Foroumadi, A., Ayati, A., ... & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in chemistry, 10, 882354.

- JPWO2016035609A1 - Process for producing 2-amino substituted benzaldehyde compounds - Google Patents. (n.d.).

- Kossakowski, K., Cherniienko, A., Zaprutko, L., & Pawełczyk, A. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357.

- Kumar, V., Mudgal, M. M., Rani, N., Jha, A., Jaggi, M., Singh, A. T., ... & Burman, A. C. (2009). Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 24(3), 763-770.

- Mehrabi, S., Pouramiri, B., Moradi, A., Shafiee, A., & Foroumadi, A. (2017). Design, synthesis and biological evaluation of novel benzofuran-based compounds as potent acetylcholinesterase inhibitors. Bioorganic & medicinal chemistry, 25(15), 4019-4026.

- Nevagi, R. J., Skwarczynski, M., & Toth, I. (2015). Benzofuran-containing natural products and their derivatives as antimicrobial agents. Current topics in medicinal chemistry, 15(8), 733-753.

- Pouramiri, B., Mehrabi, S., Moradi, A., Shafiee, A., & Foroumadi, A. (2016). Synthesis and biological evaluation of novel benzofuran derivatives as potent acetylcholinesterase inhibitors. Bioorganic & medicinal chemistry letters, 26(16), 4085-4089.

- Rizzo, S., Bruno, G., Deodato, D., & Arcone, R. (2013). Synthesis and biological evaluation of novel benzofuran derivatives as potent anti-inflammatory agents. European journal of medicinal chemistry, 63, 567-575.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Tran, T. P., Nguyen, T. T. H., Do, T. H., ... & Lee, J. H. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC advances, 10(52), 31235-31245.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Alper-Hayta, S., Arisoy, M., Temiz-Arpaci, O., Yildiz, I., & Aki-Sener, E. (2008). Synthesis and biological evaluation of some new benzofuran derivatives as antimicrobial and antiviral agents. Arzneimittel-Forschung, 58(10), 523-529.

- Al-Qirim, T. M., Shattat, G. F., Al-Hiari, Y. M., & Abu-Sheikha, G. N. (2012). Synthesis and biological evaluation of novel benzofuran derivatives as potent anti-hyperlipidemic agents. Archiv der Pharmazie, 345(9), 731-737.

- Roszczenko, P., Karpińska, M., & Kiełbasiński, P. (2022).

- Zhou, Y., Li, J., & Wang, J. (2016). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 59(1), 1-2.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. EP3196189B1 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Advent of Fluorinated Benzaldehydes: A Journey Through a Century of Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorine in Aromatic Aldehydes

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by this highly electronegative atom—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence the biological activity and material properties of a compound.[3][4] Among the vast array of fluorinated organic scaffolds, fluorinated benzaldehydes stand out as particularly valuable synthetic intermediates. Their aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, making them key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for accessing these crucial compounds, tracing the evolution from early, often hazardous, indirect methods to the sophisticated and selective techniques employed today.

Early Indirect Approaches: Navigating the Challenges of Aromatic Fluorination

The dawn of organofluorine chemistry in the late 19th and early 20th centuries was marked by significant challenges, primarily due to the extreme reactivity of elemental fluorine.[5] Direct fluorination of aromatic compounds was notoriously difficult to control, often resulting in violent reactions and the formation of complex mixtures of tarry products.[5] Consequently, the initial forays into the synthesis of fluorinated benzaldehydes relied on indirect methods, where the fluorine atom was introduced to the aromatic ring either before or after the formation of the aldehyde group.

The Balz-Schiemann Reaction: A Gateway to Fluoroaromatics

A pivotal breakthrough in aromatic fluorination came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[5][6][7] This reaction provided a reliable method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline.[6][8] This method proved applicable to the synthesis of fluorobenzaldehydes by utilizing aminobenzaldehydes as starting materials. Although a significant advancement, the Balz-Schiemann reaction often required harsh thermal conditions, which could be problematic for sensitive substrates, and the handling of potentially explosive diazonium salts posed safety concerns.[6][7]

Experimental Protocol: A Representative Balz-Schiemann Reaction for 4-Fluorobenzaldehyde

Step 1: Diazotization In a suitable reaction vessel, 4-aminobenzaldehyde is dissolved in an aqueous solution of fluoroboric acid (HBF₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

Step 2: Decomposition The isolated diazonium salt is then carefully heated, often in an inert solvent or as a solid, to induce thermal decomposition. This step liberates nitrogen gas and boron trifluoride, yielding the desired 4-fluorobenzaldehyde.

Halogen Exchange (Halex) Reactions: A Nucleophilic Substitution Approach

Another important early strategy for the synthesis of fluorinated aromatics was the halogen exchange (Halex) reaction, a form of nucleophilic aromatic substitution.[5] This method involves the displacement of a more reactive halogen, typically chlorine or bromine, with fluoride, often using an alkali metal fluoride like potassium fluoride (KF).[5][9] For this reaction to be effective on an aromatic ring, the ring must be "activated" by the presence of electron-withdrawing groups ortho or para to the leaving group.[10][11] The aldehyde group itself is an electron-withdrawing group, making halobenzaldehydes suitable substrates for the Halex reaction. This approach became a viable industrial method for producing certain fluorobenzaldehyde isomers.[12][13]

Table 1: Comparison of Early Indirect Synthetic Routes to Fluorobenzaldehydes

| Method | Precursor | Reagents | Key Advantages | Key Disadvantages |

| Balz-Schiemann Reaction | Aminobenzaldehyde | NaNO₂, HBF₄, Heat | Broad substrate scope for anilines. | Harsh reaction conditions, potential for explosive intermediates. |

| Halex Reaction | Chlorobenzaldehyde or Bromobenzaldehyde | KF, High-boiling solvent | Utilizes readily available starting materials. | Requires activated aromatic rings, high temperatures. |

| From Fluorotoluene | Fluorotoluene | Halogenating agent, then hydrolysis | Access to specific isomers. | Multi-step process, often with harsh reagents.[14] |

The Quest for Direct Fluorination: Taming Elemental Fluorine

Despite the utility of indirect methods, the direct fluorination of benzaldehyde remained a significant and desirable challenge. Early attempts to react elemental fluorine with aromatic compounds, including benzene and toluene, were fraught with danger and often resulted in uncontrolled reactions and explosions.[5] The high reactivity of the aldehyde group further complicated these efforts.

The mid-20th century saw gradual progress in controlling the reactivity of elemental fluorine through techniques such as dilution with inert gases and the use of specialized reactors.[5] However, the direct fluorination of benzaldehyde with elemental fluorine typically yields a mixture of ortho, meta, and para isomers, along with products of oxidation at the aldehyde group, making it a less practical method for the selective synthesis of a single isomer.

The Rise of Modern Electrophilic Fluorinating Agents

The latter half of the 20th century witnessed a paradigm shift in electrophilic fluorination with the development of a new class of reagents: N-fluoro compounds. These reagents offered a safer and more selective alternative to elemental fluorine.

N-Fluoropyridinium Salts: A New Era of Controlled Fluorination

In 1986, Umemoto and co-workers introduced N-fluoropyridinium salts as stable and effective electrophilic fluorinating agents.[8][14] These reagents, being crystalline solids, were significantly easier and safer to handle than gaseous elemental fluorine. Their reactivity could be tuned by modifying the substituents on the pyridine ring, allowing for the fluorination of a wide range of nucleophiles, including electron-rich aromatic compounds, under mild conditions.[8][14]

Selectfluor®: A Benchtop-Stable and Versatile Reagent

A major advancement in the field came with the development of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®.[15][16] This reagent, a stable, non-hygroscopic, white solid, has become one of the most widely used electrophilic fluorinating agents in both academic and industrial settings.[15][16] Its ease of handling and broad applicability have made it a go-to reagent for the fluorination of a diverse array of substrates, including aromatic compounds.[12][16]

Diagram 1: Evolution of Electrophilic Fluorinating Agents

Caption: A timeline showing the progression of electrophilic fluorinating agents.

Modern Synthetic Strategies: Precision and Efficiency

Contemporary approaches to the synthesis of fluorinated benzaldehydes leverage the advancements in catalysis and reagent development to achieve high levels of selectivity and efficiency.

Direct C-H Fluorination

Recent years have seen the emergence of powerful methods for the direct C-H fluorination of aromatic compounds, including benzaldehydes. Palladium-catalyzed ortho-C-H fluorination using transient directing groups represents a state-of-the-art approach for the selective introduction of fluorine at the position ortho to the aldehyde.[17][18] These methods offer high regioselectivity and functional group tolerance, providing a direct route to previously challenging isomers.

Formylation of Fluorinated Aromatics

An alternative and widely used modern strategy involves the formylation of a pre-fluorinated aromatic ring. Classic reactions such as the Gattermann-Koch and Vilsmeier-Haack reactions can be applied to fluorobenzene and its derivatives to introduce the aldehyde group.[13][19][20][21]

-

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic rings. While effective for simple arenes, its application to fluorinated benzenes can be limited.[21]

-

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted formamide like DMF and phosphorus oxychloride, to formylate electron-rich aromatic rings.[7][13][20] It is a versatile method for introducing the aldehyde functionality onto fluorinated aromatic systems.

Diagram 2: Modern Synthetic Pathways to Fluorinated Benzaldehydes

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. REF Case study search [impact.ref.ac.uk]

- 12. SelectFluor - Enamine [enamine.net]

- 13. mdpi.com [mdpi.com]

- 14. Syntheses of meta-[18F]Fluorobenzaldehyde and meta-[18F]Fluorobenzylbromide from Phenyl(3-Formylphenyl) Iodonium Salt Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. testbook.com [testbook.com]

- 21. orgosolver.com [orgosolver.com]

An In-depth Technical Guide on the Safety and Handling Precautions for 2-Amino-4,6-difluorobenzaldehyde

Abstract